![molecular formula C18H11BrN4O4 B2480865 4-[(3-クロロ-2-メチルフェニル)アミノ]-6-メチルキノリン-2-カルボン酸メチル CAS No. 1251622-43-1](/img/structure/B2480865.png)

4-[(3-クロロ-2-メチルフェニル)アミノ]-6-メチルキノリン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

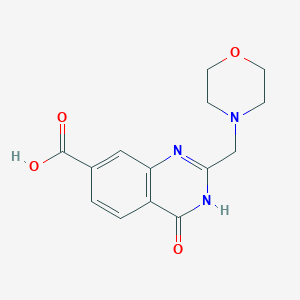

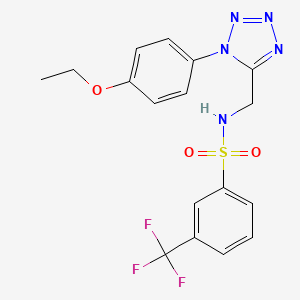

3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H11BrN4O4 and its molecular weight is 427.214. The purity is usually 95%.

BenchChem offers high-quality 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

もちろんです!以下は、4-[(3-クロロ-2-メチルフェニル)アミノ]-6-メチルキノリン-2-カルボン酸メチルの科学研究における用途に関する包括的な分析です。

抗菌剤

4-[(3-クロロ-2-メチルフェニル)アミノ]-6-メチルキノリン-2-カルボン酸メチル: は、抗菌剤としての可能性を示しています。その構造により、細菌の細胞壁と相互作用し、さまざまな細菌株の増殖を阻害することができます。 これは、特に耐性菌株に対する新しい抗生物質の開発の候補となっています .

抗がん研究

この化合物は、その抗がん特性について研究されています。癌細胞のアポトーシス(プログラムされた細胞死)を誘導し、腫瘍の増殖を抑制することができます。 そのメカニズムは、癌細胞のDNA複製プロセスを妨げることであり、化学療法薬の有望な候補となっています .

抗炎症用途

研究により、4-[(3-クロロ-2-メチルフェニル)アミノ]-6-メチルキノリン-2-カルボン酸メチル に抗炎症作用があることが示されています。炎症を促進する分子であるプロ炎症性サイトカインの産生を阻害することができます。 これは、関節炎などの炎症性疾患の治療に役立ちます .

抗ウイルス剤

この化合物は、その抗ウイルス特性についても研究されています。ウイルス酵素を阻害することで、特定のウイルスの複製を阻害することができます。 この用途は、インフルエンザなどのウイルス感染症、そして潜在的により深刻なウイルス性疾患の治療薬の開発において特に重要です .

酵素阻害研究

4-[(3-クロロ-2-メチルフェニル)アミノ]-6-メチルキノリン-2-カルボン酸メチル: は、酵素阻害に焦点を当てた研究で使用されています。 さまざまな酵素の阻害剤として作用することができ、生化学研究において酵素機能を理解し、酵素標的療法を開発するために重要です .

光線力学療法

光線力学療法の分野では、この化合物は、光にさらされると活性酸素種(ROS)を生成する能力について調査されています。 これらのROSは細胞成分を損傷させるため、光活性化療法によって特定の種類の癌や細菌感染症を治療するために役立ちます .

抗真菌用途

この化合物は、その抗真菌特性についても研究されています。細胞膜を破壊したり、代謝プロセスを妨げたりすることで、さまざまな真菌種の増殖を阻害することができます。この用途は、真菌感染症の治療法を開発する上で特に重要です。

作用機序

Target of Action

A structurally similar compound, tolfenamic acid, is known to inhibitpantothenate kinase (EC 2.7.1.33) and prostaglandin-endoperoxide synthase (EC 1.14.99.1) . These enzymes play crucial roles in various biological processes, including inflammation and pain sensation.

Mode of Action

Tolfenamic acid, a similar compound, acts by inhibiting the action of pantothenate kinase and prostaglandin-endoperoxide synthase . This inhibition prevents the formation of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Tolfenamic acid, a similar compound, is known to affect thearachidonic acid pathway . By inhibiting prostaglandin-endoperoxide synthase, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

The pharmacokinetics of a similar compound, tolfenamic acid, have been studied . The bioavailability of a drug is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Tolfenamic acid, a similar compound, is known to relieve the pain of migraines and also shows anticancer activity .

特性

IUPAC Name |

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-bromophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN4O4/c19-12-3-1-2-11(6-12)18-22-21-16(26-18)8-15-20-17(23-27-15)10-4-5-13-14(7-10)25-9-24-13/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXOAMOEVAKNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)

![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)

![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

![9-Azadispiro[3.0.35.24]decane](/img/structure/B2480797.png)